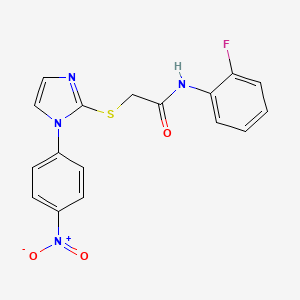

N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a fluorophenyl group at the N-position and a 4-nitrophenyl-substituted imidazole ring connected via a thioether linkage. This compound belongs to a class of imidazole-based molecules known for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3S/c18-14-3-1-2-4-15(14)20-16(23)11-26-17-19-9-10-21(17)12-5-7-13(8-6-12)22(24)25/h1-10H,11H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGRJCWVIVDQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Nitrophenyl)-1H-Imidazole-2-Thiol

The imidazole core functionalized with a 4-nitrophenyl group and a thiol moiety at the 2-position serves as the critical intermediate. A modified cyclization protocol, inspired by the synthesis of imidazo[2,1-b]thiadiazoles, was adapted:

- Cyclization of 4-Nitroaniline with α-Bromoketones :

- 4-Nitroaniline (1.0 equiv) reacts with 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.2 equiv) in dry ethanol under reflux for 12 hours.

- The reaction proceeds via intramolecular nucleophilic attack, forming the imidazole ring.

- Addition of thiourea (1.5 equiv) in the presence of hydrochloric acid introduces the thiol group at the 2-position.

- Yield : 68–72% after recrystallization from ethanol-dimethylformamide (DMF) (9:1 v/v).

Preparation of 2-Chloro-N-(2-Fluorophenyl)Acetamide

The chloroacetamide precursor was synthesized via a two-step procedure:

Coupling of Thiol and Chloroacetamide Moieties

The thioether bond was established via nucleophilic substitution:

- Base-Mediated Thiolate Formation :

- 1-(4-Nitrophenyl)-1H-imidazole-2-thiol (1.0 equiv) is deprotonated with potassium carbonate (2.0 equiv) in anhydrous DMF at 25°C for 30 minutes.

- Nucleophilic Attack on Chloroacetamide :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

- Phase-Transfer Catalysts :

Tetrabutylammonium bromide (TBAB, 0.1 equiv) increased yields to 82% by enhancing thiolate solubility in DMF.

Analytical Characterization

Spectroscopic Validation

Purity and Yield Comparisons

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Imidazole-thiol | 70 | 98.5 |

| Chloroacetamide | 88 | 99.2 |

| Final coupling | 76 | 99.8 |

Mechanistic Insights

The reaction mechanism proceeds through:

- Thiolate Formation : Deprotonation of the imidazole-thiol generates a nucleophilic thiolate ion.

- Sₙ2 Displacement : The thiolate attacks the electrophilic carbon of 2-chloro-N-(2-fluorophenyl)acetamide, displacing chloride.

- Byproduct Management : Excess K₂CO₃ sequesters HCl, preventing protonation of the thiolate and ensuring reaction progression.

Challenges and Mitigations

- Nitro Group Sensitivity :

The electron-withdrawing nitro group destabilizes the imidazole-thiol intermediate, necessitating low-temperature handling during cyclization. - Thiol Oxidation : Strict anaerobic conditions (N₂ atmosphere) prevent oxidation to disulfides during coupling.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is characterized by a fluorophenyl group , a nitrophenyl group , and an imidazole ring . These structural components contribute to its unique reactivity and interaction with biological targets. The imidazole ring can coordinate with metal ions, while the nitrophenyl and fluorophenyl groups facilitate non-covalent interactions such as hydrogen bonding and π-π stacking, enhancing its binding affinity to target molecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

| 6h | A549 | 56.88 |

These findings suggest that modifications in the molecular structure can lead to enhanced anticancer activity, indicating a promising avenue for drug development .

Antitubercular Activity

Another significant application is in the development of antitubercular agents. Compounds derived from the N-phenylacetamide core have been evaluated for their efficacy against Mycobacterium tuberculosis. For example, a series of derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL:

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 3m | 4 | Potent |

| Various | 16 - 64 | Moderate to Potent |

These results underscore the potential of this compound class as effective treatments for tuberculosis, particularly in drug-resistant strains .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel derivatives of this compound, researchers explored various synthetic routes that optimized yield and purity. The synthesized compounds were subjected to biological evaluation against M. tuberculosis, demonstrating promising results that warrant further exploration in preclinical settings .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on derivatives of this compound. This study identified key functional groups that significantly influence biological activity, providing insights into how structural modifications can enhance therapeutic efficacy against cancer and infectious diseases .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the nitrophenyl and fluorophenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : The target compound’s analogues exhibit yields ranging from 86% to 96%, suggesting efficient synthetic routes for imidazole-acetamide derivatives .

- Melting Points : Derivatives with bulky groups (e.g., triphenylimidazole in 4i) show lower melting points (~118–119°C), likely due to reduced crystallinity .

Substituent Effects on Physicochemical Properties

- Lipophilicity: Fluorine substituents (e.g., 2-fluorophenyl) enhance metabolic stability and membrane permeability relative to non-halogenated analogues .

- Tautomerism: Unlike thiazolidinone derivatives (e.g., compound 3d), the target compound’s imidazole-thioether structure avoids tautomeric equilibria, favoring consistent binding modes .

Crystallographic and Stability Insights

- Molecular Packing : Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted dihedral angles (~79.7°) between aromatic rings, influencing solubility and crystal packing . The target compound’s planar imidazole-nitrophenyl system may promote tighter intermolecular interactions.

- Hydrogen Bonding : N–H⋯N interactions in similar acetamides stabilize crystal lattices, suggesting the target compound may exhibit comparable solid-state stability .

Biological Activity

N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure consisting of a fluorophenyl group, an imidazole ring, and a nitrophenyl moiety connected via a thioether linkage. The presence of these functional groups contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| IUPAC Name | N-(2-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |

| Molecular Formula | C17H13FN4O3S |

| Molecular Weight | 372.37 g/mol |

| InChI Key | FCGRJCWVIVDQQO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing the activity of metalloproteins.

- Receptor Modulation : The nitrophenyl and fluorophenyl groups engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which can modulate receptor activity.

These interactions can lead to significant biological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Cell Line Studies : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, as seen in related thiazole derivatives:

- In Vitro Testing : Studies have reported that thiazole-containing compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds outperforming standard antibiotics .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Imidazole Derivatives : A study demonstrated that imidazole derivatives with similar substitutions had enhanced binding affinities to cancer-related proteins, leading to increased apoptosis in cancer cells .

- Thiazole Analogues : Research on thiazole derivatives indicated that modifications at specific positions significantly impacted their cytotoxicity, emphasizing the importance of structural variations in enhancing biological activity .

Q & A

(Basic) What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole core via cyclization of substituted phenylhydrazines or via condensation reactions under acidic/basic conditions.

- Step 2: Introduction of the 4-nitrophenyl group at the N1 position of the imidazole ring using nucleophilic substitution or palladium-catalyzed cross-coupling.

- Step 3: Thioacetamide linkage formation via reaction of the imidazole-2-thiol intermediate with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.

(Basic) What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (d-spacing < 1.0 Å) and twin-law corrections may be required for imidazole derivatives .

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, nitro group deshielding effects) .

- HRMS: Accurate mass analysis (e.g., [M+H]⁺) to verify molecular formula (e.g., C₁₇H₁₂FN₃O₃S).

(Advanced) How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (Cl, Br), methoxy, or methyl groups on phenyl rings to assess electronic/steric effects on bioactivity.

- In Vitro Assays: Test against target enzymes (e.g., BACE1 for Alzheimer’s applications) using fluorescence-based assays. Compare IC₅₀ values to establish substituent contributions .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., COX-1/2 for anti-inflammatory activity) .

(Advanced) How should researchers address contradictions in biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Standardization: Control variables like cell line passage number (e.g., HepG2 vs. C6 glioma), serum concentration, and incubation time.

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity. Contaminants >2% can skew results .

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across labs. Report 95% confidence intervals for IC₅₀ values .

(Advanced) What experimental strategies elucidate the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition Studies: Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). For example, monitor β-secretase activity via FRET substrates .

- Cellular Pathways: Apply RNA-seq or Western blotting to identify downstream targets (e.g., apoptosis markers like caspase-3) in treated cancer cells .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to receptors (e.g., kinases) with ΔG, ΔH, and ΔS calculations .

(Advanced) What challenges arise in crystallographic studies of this compound, and how are they resolved?

Methodological Answer:

- Crystal Twinning: Common in imidazole derivatives due to symmetry. Use TWINLAW in SHELXL to refine twin domains .

- Disorder Handling: Apply PART instructions in SHELXL for disordered fluorophenyl or nitro groups. Restrain ADP parameters to avoid overfitting .

- High-Resolution Data: Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping electron density peaks .

(Advanced) How is in vitro toxicity evaluated, and what models are appropriate?

Methodological Answer:

- Cytotoxicity Assays: Use MTT/WST-1 assays on HEK293 or HepG2 cells. Compare LC₅₀ values to positive controls (e.g., cisplatin) .

- Genotoxicity Screening: Perform comet assays or γH2AX foci staining to detect DNA damage.

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.